molecular formula C10H18O2 B6279724 2-cyclohexyl-2-ethoxyacetaldehyde CAS No. 1785110-63-5

2-cyclohexyl-2-ethoxyacetaldehyde

Cat. No. B6279724
CAS RN: 1785110-63-5
M. Wt: 170.2
InChI Key:
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Description

2-Cyclohexyl-2-ethoxyacetaldehyde (2-CEA) is a cyclic aldehyde with a molecular formula of C7H12O2. It is a colorless liquid with a boiling point of 100°C and a density of 0.86 g/mL. 2-CEA is a versatile molecule that can be used in a variety of applications, ranging from synthetic organic chemistry to biomedical research. It is important to note that 2-CEA is not intended for human consumption and should not be used as a drug or supplement.

Mechanism of Action

2-cyclohexyl-2-ethoxyacetaldehyde is a versatile molecule that can be used in a variety of reactions. It can be used as a nucleophile in the formation of carbon-carbon bonds, as well as in the formation of carbon-heteroatom bonds. In addition, 2-cyclohexyl-2-ethoxyacetaldehyde can be used as a reducing agent in the reduction of aldehydes and ketones.
Biochemical and Physiological Effects
2-cyclohexyl-2-ethoxyacetaldehyde has no known biochemical or physiological effects in humans. However, it has been shown to have a variety of effects on other organisms, including bacteria, fungi, and plants. It has been shown to have antimicrobial and antifungal activity, as well as insecticidal and herbicidal activity.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-2-ethoxyacetaldehyde has a variety of advantages for laboratory experiments. It is a versatile molecule that can be used in a variety of reactions and has been used as a starting material for the synthesis of a variety of compounds. In addition, it is relatively easy to synthesize and purify, making it a useful reagent for laboratory experiments. However, 2-cyclohexyl-2-ethoxyacetaldehyde is a toxic compound and should be handled with caution. It should be stored in a cool, dry place and handled with appropriate safety equipment.

Future Directions

2-cyclohexyl-2-ethoxyacetaldehyde has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, it can be used as a reagent in the synthesis of a variety of heterocyclic compounds. Furthermore, it can be used as a starting material for the synthesis of a variety of biologically active compounds, such as those used in cancer research. Finally, it can be used as a reagent in the synthesis of a variety of organic compounds, including those with medicinal and industrial applications.

Synthesis Methods

2-cyclohexyl-2-ethoxyacetaldehyde can be synthesized by a variety of methods, including the reaction of ethyl acetoacetate with cyclohexanone in the presence of sodium hydroxide. The reaction yields a sodium salt of 2-cyclohexyl-2-ethoxyacetaldehyde, which can be isolated and purified by recrystallization. Another method of synthesis involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of hydrochloric acid. This method yields a hydrochloride salt of 2-cyclohexyl-2-ethoxyacetaldehyde, which can be isolated and purified by recrystallization.

Scientific Research Applications

2-cyclohexyl-2-ethoxyacetaldehyde has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, 2-cyclohexyl-2-ethoxyacetaldehyde has been used as a reagent in the synthesis of a variety of heterocyclic compounds. Furthermore, 2-cyclohexyl-2-ethoxyacetaldehyde has been used as a starting material for the synthesis of a variety of biologically active compounds, such as those used in cancer research.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclohexyl-2-ethoxyacetaldehyde can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Ethyl magnesium bromide", "Ethyl formate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetaldehyde", "Hydrochloric acid", "Sodium sulfate", "Methanol" ], "Reaction": [ "Cyclohexene is reacted with ethyl magnesium bromide in anhydrous ether to form 2-cyclohexylethanol.", "2-cyclohexylethanol is then reacted with ethyl formate in the presence of sodium borohydride to form 2-cyclohexyl-2-ethoxyethanol.", "The resulting product is then oxidized with acetic acid and sodium hydroxide to form 2-cyclohexyl-2-ethoxyacetaldehyde.", "Chloroacetaldehyde is reacted with hydrochloric acid to form chloroacetaldehyde hydrochloride.", "2-cyclohexyl-2-ethoxyacetaldehyde is then reacted with chloroacetaldehyde hydrochloride in the presence of sodium sulfate and methanol to form 2-cyclohexyl-2-ethoxyacetaldehyde." ] }

CAS RN

1785110-63-5

Product Name

2-cyclohexyl-2-ethoxyacetaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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